2-(4-Methyl-benzyl)-piperidine hydrochloride
Overview
Description
2-(4-Methyl-benzyl)-piperidine hydrochloride is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound may have similarities with other benzyl and piperidine derivatives.
Synthesis Analysis
The synthesis of similar compounds often involves reactions of carbonyl compounds and hydroxylamine hydrochloride2. However, the specific synthesis process for 2-(4-Methyl-benzyl)-piperidine hydrochloride is not readily available in the literature.
Molecular Structure Analysis
The molecular structure analysis of 2-(4-Methyl-benzyl)-piperidine hydrochloride is not explicitly available. However, spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods are commonly used for structural elucidation of compounds along with the study of geometrical and vibrational properties3.Chemical Reactions Analysis
The chemical reactions involving 2-(4-Methyl-benzyl)-piperidine hydrochloride are not explicitly mentioned in the literature. However, benzyl chlorides, which may be structurally similar, are known to be reactive organochlorine compounds that are widely used as chemical building blocks4.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Methyl-benzyl)-piperidine hydrochloride are not explicitly mentioned in the literature. However, benzyl chloride, a potentially related compound, is a colorless liquid with a pungent, aromatic odor4.Scientific Research Applications
- Neuropharmacology
- AC-90179 is a selective serotonin 2A receptor inverse agonist .
- It has been characterized both in vitro and in vivo, and compared with antipsychotics haloperidol and clozapine .
- AC-90179 shows high potency as an inverse agonist and competitive antagonist at 5HT 2A receptors, and also exhibits antagonism at 5HT 2C receptors .
- The ability of AC-90179 to block 5-HT 2A receptor signaling in vivo was demonstrated by its blockade of the rate-decreasing effects of the 5-HT 2A agonist .
- Similar to clozapine and haloperidol, AC-90179 attenuated phencyclidine-induced hyperactivity .
- Unlike haloperidol and clozapine, AC-90179 did not decrease spontaneous locomotor behavior at efficacious doses .
- A compound with a similar pharmacological profile as AC-90179 and with increased oral bioavailability may have potential for the treatment of psychosis .
- Neuropharmacology
- AC-90179 is a selective serotonin 2A receptor inverse agonist .
- It has been characterized both in vitro and in vivo, and compared with antipsychotics haloperidol and clozapine .
- AC-90179 shows high potency as an inverse agonist and competitive antagonist at 5HT 2A receptors, and also exhibits antagonism at 5HT 2C receptors .
- The ability of AC-90179 to block 5-HT 2A receptor signaling in vivo was demonstrated by its blockade of the rate-decreasing effects of the 5-HT 2A agonist .
- Similar to clozapine and haloperidol, AC-90179 attenuated phencyclidine-induced hyperactivity .
- Unlike haloperidol and clozapine, AC-90179 did not decrease spontaneous locomotor behavior at efficacious doses .
- A compound with a similar pharmacological profile as AC-90179 and with increased oral bioavailability may have potential for the treatment of psychosis .
- Neuropharmacology
- AC-90179 is a selective serotonin 2A receptor inverse agonist .
- It has been characterized both in vitro and in vivo, and compared with antipsychotics haloperidol and clozapine .
- AC-90179 shows high potency as an inverse agonist and competitive antagonist at 5HT 2A receptors, and also exhibits antagonism at 5HT 2C receptors .
- The ability of AC-90179 to block 5-HT 2A receptor signaling in vivo was demonstrated by its blockade of the rate-decreasing effects of the 5-HT 2A agonist .
- Similar to clozapine and haloperidol, AC-90179 attenuated phencyclidine-induced hyperactivity .
- Unlike haloperidol and clozapine, AC-90179 did not decrease spontaneous locomotor behavior at efficacious doses .
- A compound with a similar pharmacological profile as AC-90179 and with increased oral bioavailability may have potential for the treatment of psychosis .
Safety And Hazards
The safety and hazards associated with 2-(4-Methyl-benzyl)-piperidine hydrochloride are not explicitly mentioned in the literature. However, benzyl chloride, a potentially related compound, is known to be toxic and carcinogenic4.
Future Directions
The future directions for research on 2-(4-Methyl-benzyl)-piperidine hydrochloride are not explicitly mentioned in the literature. However, one paper suggests that the compound AC-90179, which has a similar structure, could be a selective serotonin 2A receptor inverse agonist6.
properties
IUPAC Name |
2-[(4-methylphenyl)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11-5-7-12(8-6-11)10-13-4-2-3-9-14-13;/h5-8,13-14H,2-4,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSPYTWONUGUHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588843 | |
Record name | 2-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-benzyl)-piperidine hydrochloride | |
CAS RN |
782504-65-8 | |
Record name | 2-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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